![molecular formula C15H14BrNO2 B5715744 3-bromo-N-(2-methoxybenzyl)benzamide](/img/structure/B5715744.png)
3-bromo-N-(2-methoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-methoxybenzyl)benzamide is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a member of the benzamide family and has gained significant attention due to its unique chemical properties and potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-methoxybenzyl)benzamide has been extensively researched for its potential use in various scientific applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to possess potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-methoxybenzyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
3-bromo-N-(2-methoxybenzyl)benzamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it has also been shown to increase the levels of intracellular reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3-bromo-N-(2-methoxybenzyl)benzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to possess activity against various cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs. Additionally, it has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
One of the limitations of using 3-bromo-N-(2-methoxybenzyl)benzamide in lab experiments is its complex synthesis process. This compound requires several steps to synthesize, which can be time-consuming and costly. Additionally, the toxicity and side effects of this compound are not fully understood, which can limit its potential use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 3-bromo-N-(2-methoxybenzyl)benzamide. One of the primary directions is the development of new anti-cancer drugs based on this compound. Additionally, the potential use of this compound in the treatment of various inflammatory disorders should be further explored. The toxicity and side effects of this compound should also be further studied to fully understand its potential applications. Finally, the development of new and more efficient synthesis methods for this compound should be explored to make it more accessible for research and development purposes.
Conclusion:
In conclusion, 3-bromo-N-(2-methoxybenzyl)benzamide is a chemical compound that has gained significant attention for its potential use in various scientific applications. This compound possesses potent anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the development of new drugs. The synthesis of this compound is complex, and its toxicity and side effects are not fully understood, which can limit its potential use in certain applications. However, there are several future directions for the research and development of this compound, which should be further explored to fully understand its potential applications.
Synthesemethoden
The synthesis of 3-bromo-N-(2-methoxybenzyl)benzamide is a complex process that requires several steps. The synthesis begins with the preparation of 2-methoxybenzaldehyde, which is then reacted with 3-bromobenzoyl chloride in the presence of a base to form the intermediate product, 3-bromo-N-(2-methoxybenzyl)benzamide. The intermediate product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Eigenschaften
IUPAC Name |
3-bromo-N-[(2-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-8-3-2-5-12(14)10-17-15(18)11-6-4-7-13(16)9-11/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPGPGFEQSQFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-methoxybenzyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.